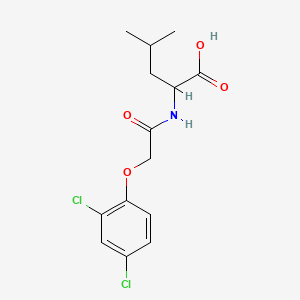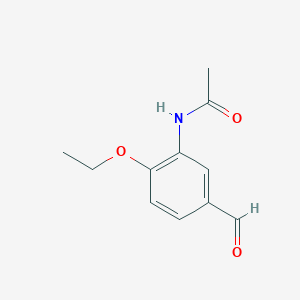
Benzamide,N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a substituted phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzoyl chloride, 3-hydroxy-2,2-dimethyl-3-phenylpropylamine, and methylamine.
Formation of Benzamide Core: Benzoyl chloride reacts with 3-hydroxy-2,2-dimethyl-3-phenylpropylamine in the presence of a base (e.g., triethylamine) to form the benzamide core structure.
N-Methylation: The resulting benzamide is then subjected to N-methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound with applications in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction Pathways: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-Methylbenzamide: A methylated derivative of benzamide.
3-Hydroxy-2,2-dimethyl-3-phenylpropylamine: A related compound with a similar side chain.
Uniqueness
Benzamide, N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a hydroxylated phenylpropyl side chain and N-methylation makes it a compound of interest for various applications.
Properties
CAS No. |
15451-22-6 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(3-hydroxy-2,2-dimethyl-3-phenylpropyl)-N-methylbenzamide |
InChI |
InChI=1S/C19H23NO2/c1-19(2,17(21)15-10-6-4-7-11-15)14-20(3)18(22)16-12-8-5-9-13-16/h4-13,17,21H,14H2,1-3H3 |
InChI Key |
NEJBKWYGQLTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


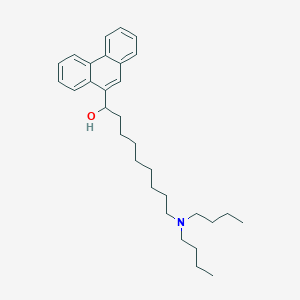
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
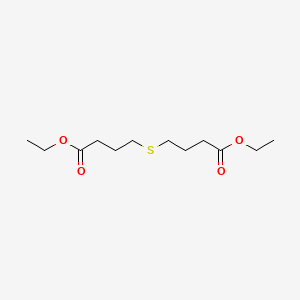
![7-(4-Propan-2-ylphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14001658.png)
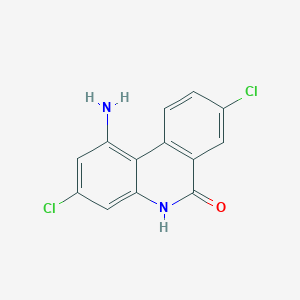
![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
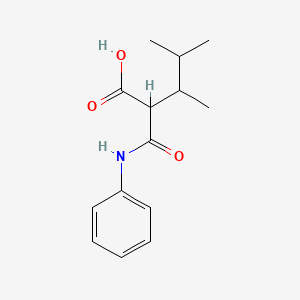
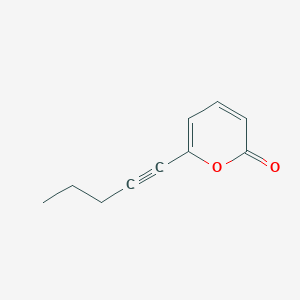
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
